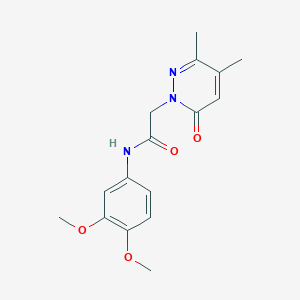![molecular formula C20H16FN3O B5326852 7-(4-fluorophenyl)-2-(methoxymethyl)-3-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B5326852.png)
7-(4-fluorophenyl)-2-(methoxymethyl)-3-phenylpyrazolo[1,5-a]pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-(4-fluorophenyl)-2-(methoxymethyl)-3-phenylpyrazolo[1,5-a]pyrimidine is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound is a pyrazolopyrimidine derivative that exhibits a unique chemical structure and possesses several interesting pharmacological properties. In
Mécanisme D'action
The mechanism of action of 7-(4-fluorophenyl)-2-(methoxymethyl)-3-phenylpyrazolo[1,5-a]pyrimidine is not fully understood. However, it has been suggested that this compound exerts its antitumor activity by inhibiting the activity of several key enzymes involved in cancer cell proliferation, such as topoisomerase II and protein kinase C. Furthermore, it has been reported to induce apoptosis (programmed cell death) in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
This compound has been shown to exhibit several biochemical and physiological effects. In vitro studies have demonstrated that this compound inhibits the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis. Additionally, it has been reported to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. Furthermore, it has been shown to exhibit antifungal and antiviral activities by inhibiting the growth and replication of fungal and viral pathogens.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 7-(4-fluorophenyl)-2-(methoxymethyl)-3-phenylpyrazolo[1,5-a]pyrimidine in lab experiments include its potent antitumor activity, broad-spectrum activity against a variety of cancer cell lines, and its ability to induce apoptosis in cancer cells. However, the limitations of using this compound in lab experiments include its limited solubility in aqueous solutions, which can affect its bioavailability and pharmacokinetic properties. Additionally, the cytotoxicity of this compound can also limit its use in in vivo studies.
Orientations Futures
The future directions of research on 7-(4-fluorophenyl)-2-(methoxymethyl)-3-phenylpyrazolo[1,5-a]pyrimidine include the development of more efficient synthesis methods to improve its yield and purity. Additionally, further studies are needed to elucidate the mechanism of action of this compound and to identify its molecular targets. Furthermore, the potential of this compound as a therapeutic agent for the treatment of cancer, inflammation, and infectious diseases should be explored in more detail. Finally, the development of novel derivatives and analogs of this compound with improved pharmacokinetic properties and reduced toxicity is also an important area of future research.
Méthodes De Synthèse
The synthesis of 7-(4-fluorophenyl)-2-(methoxymethyl)-3-phenylpyrazolo[1,5-a]pyrimidine involves the condensation of 4-fluorobenzaldehyde, ethyl acetoacetate, and 4-aminobenzyl alcohol in the presence of piperidine and acetic acid. The resulting product is then treated with hydrochloric acid to obtain the final compound. This method has been reported to provide a good yield of the target compound with high purity.
Applications De Recherche Scientifique
7-(4-fluorophenyl)-2-(methoxymethyl)-3-phenylpyrazolo[1,5-a]pyrimidine has been extensively studied for its potential therapeutic applications. Several studies have reported that this compound exhibits potent antitumor activity against a variety of cancer cell lines, including lung cancer, breast cancer, and colon cancer. Additionally, it has been shown to possess anti-inflammatory, antifungal, and antiviral properties.
Propriétés
IUPAC Name |
7-(4-fluorophenyl)-2-(methoxymethyl)-3-phenylpyrazolo[1,5-a]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16FN3O/c1-25-13-17-19(15-5-3-2-4-6-15)20-22-12-11-18(24(20)23-17)14-7-9-16(21)10-8-14/h2-12H,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUEGHIVNAUNKJW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=NN2C(=CC=NC2=C1C3=CC=CC=C3)C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16FN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-methoxyethyl)-1'-[(1-methyl-1H-pyrazol-4-yl)carbonyl]-1,4'-bipiperidine-3-carboxamide](/img/structure/B5326776.png)

![7-(4-methoxyphenyl)-2-(trifluoromethyl)pyrido[4,3-e][1,2,4]triazolo[5,1-c][1,2,4]triazin-6(7H)-one](/img/structure/B5326803.png)
![1-[3-(4-methoxyphenyl)acryloyl]-3-methylpiperidine](/img/structure/B5326809.png)

![N-(2,3-dimethylphenyl)-2-[(4-phenyl-1H-imidazol-2-yl)thio]acetamide](/img/structure/B5326824.png)
![N-(4-acetylphenyl)-2-{[1-(2-phenylethyl)-1H-imidazol-2-yl]thio}acetamide](/img/structure/B5326831.png)
![1-[(4,5-dihydro-1,3-thiazol-2-ylthio)acetyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B5326834.png)
![2-[(benzylsulfonyl)amino]-N-propylbenzamide](/img/structure/B5326835.png)
![(3,4-difluorophenyl)[(5-nitro-2-thienyl)methyl]amine](/img/structure/B5326857.png)
![4-{[2-[(4-butoxybenzoyl)amino]-3-(3-nitrophenyl)acryloyl]amino}butanoic acid](/img/structure/B5326862.png)
![methyl 5-[(3-ethoxybenzoyl)amino]-2-morpholin-4-ylbenzoate](/img/structure/B5326874.png)
![4-chloro-2-fluoro-N-[4-(4-morpholinyl)benzyl]benzamide](/img/structure/B5326882.png)
